3-Chloro-2-methylphenyl isocyanate
Overview
Description
3-Chloro-2-methylphenyl isocyanate, also known as this compound, is an organic compound with the molecular formula C8H6ClNO. It is a colorless to yellowish liquid with a pungent odor. This compound is used in various industrial applications, including the manufacturing of pesticides, pharmaceuticals, and dyes.
Preparation Methods
The synthesis of 1-chloro-3-isocyanato-2-methylbenzene typically involves the reaction of 3-chloro-2-methylphenylamine with phosgene. The process can be summarized as follows:
Reaction with Phosgene: 3-chloro-2-methylphenylamine is dissolved in an appropriate solvent, such as chlorobenzene. Phosgene is then introduced into the reaction mixture under controlled conditions.
Formation of Isocyanate: The reaction proceeds with the formation of 1-chloro-3-isocyanato-2-methylbenzene as the primary product.
Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
3-Chloro-2-methylphenyl isocyanate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the isocyanate group acts as an electrophile.
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Major products formed from these reactions include substituted benzene derivatives and urea or carbamate compounds.
Scientific Research Applications
3-Chloro-2-methylphenyl isocyanate is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and other advanced materials.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active ingredients
Mechanism of Action
The mechanism of action of 1-chloro-3-isocyanato-2-methylbenzene involves its reactivity as an electrophile. The isocyanate group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products. This reactivity is utilized in various chemical reactions, including the formation of ureas and carbamates .
Comparison with Similar Compounds
3-Chloro-2-methylphenyl isocyanate can be compared with other similar compounds, such as:
1-Isocyanato-2-methylbenzene: This compound lacks the chlorine substituent, which affects its reactivity and applications.
3-Chlorophenyl isocyanate: Similar in structure but without the methyl group, leading to differences in chemical behavior and uses.
The presence of both chlorine and methyl groups in 1-chloro-3-isocyanato-2-methylbenzene makes it unique in terms of its reactivity and applications.
Properties
IUPAC Name |
1-chloro-3-isocyanato-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQMCUWZGVMILT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370931 | |
Record name | 1-chloro-3-isocyanato-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40397-90-8 | |
Record name | 1-chloro-3-isocyanato-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-isocyanato-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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